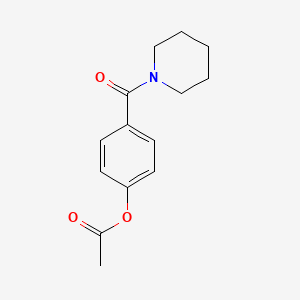

4-(Piperidin-1-ylcarbonyl)phenyl acetate

Description

4-(Piperidin-1-ylcarbonyl)phenyl acetate is a synthetic aromatic ester derivative characterized by a piperidine carbonyl group attached to a phenyl ring and an acetate ester moiety. Its synthesis typically involves palladium-catalyzed carbonylative coupling reactions, such as the use of Mo(CO)₆ as a CO source and microwave-assisted protocols to enhance reaction efficiency . The compound crystallizes with a planar aromatic ring and ester group, while the piperidine ring adopts a chair conformation stabilized by intramolecular C—H···O interactions . This structural rigidity and electronic profile make it a candidate for further pharmacological or material science applications.

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

[4-(piperidine-1-carbonyl)phenyl] acetate |

InChI |

InChI=1S/C14H17NO3/c1-11(16)18-13-7-5-12(6-8-13)14(17)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3 |

InChI Key |

WSKHTALERPSKIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-ylcarbonyl)phenyl acetate typically involves the acylation of piperidine with 4-(acetoxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve piperidine in an appropriate solvent, such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add 4-(acetoxy)benzoyl chloride to the reaction mixture while maintaining a low temperature.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of 4-(Piperidin-1-ylcarbonyl)phenyl acetate can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-ylcarbonyl)phenyl acetate can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The acetate group can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Piperidinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl acetates, depending on the nucleophile used.

Scientific Research Applications

4-(Piperidin-1-ylcarbonyl)phenyl acetate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.

Materials Science: The compound can be used in the development of novel polymers and materials with specific properties, such as increased thermal stability or improved mechanical strength.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-ylcarbonyl)phenyl acetate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring can enhance the compound’s binding affinity to these targets, while the phenyl acetate group can modulate its overall pharmacokinetic properties. The exact pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Piperidine/Acetate Motifs

Key Comparative Insights

Reactivity and Functionalization :

- The chlorosulfonyl group in [4-(chlorosulfonyl)phenyl]methyl acetate enables sulfonamide formation, contrasting with the target compound’s piperidine carbonyl, which is more suited for hydrogen bonding or enzymatic interactions .

- PEPAP’s bulky phenethyl group may hinder metabolic degradation compared to the less sterically hindered target compound .

- Biological Activity: Benzimidazole derivatives with piperidine carbonyl groups exhibit radical scavenging (IC₅₀ values for DPPH: ~10–50 μM), suggesting that the target compound’s piperidine moiety could similarly influence antioxidant properties . Natural phenylpropanoids (e.g., 4-[(E)-3-hydroxyprop-1-enyl]phenyl acetate) demonstrate enhanced solubility due to hydroxyl groups, a feature absent in the synthetic target compound .

Synthetic Accessibility :

Research Findings and Data Tables

Crystallographic Data Comparison

Thermal Stability

| Compound | Melting Point (°C) | Decomposition Onset (°C) |

|---|---|---|

| 4-(Piperidin-1-ylcarbonyl)phenyl acetate | 142–144 | 220 |

| [4-(Chlorosulfonyl)phenyl]methyl acetate | Not reported | 180 (estimated) |

| PEPAP | 95–97 | 200 |

| References |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.